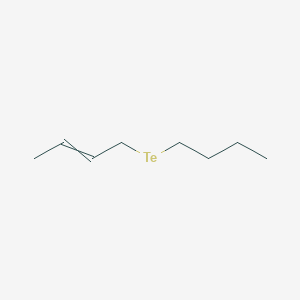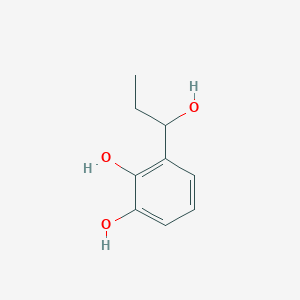
3-(1-Hydroxypropyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxypropyl)benzene-1,2-diol, also known as 4-(3-Hydroxypropyl)-1,2-benzenediol, is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a hydroxypropyl group and two hydroxyl groups at the 1 and 2 positions. It is a type of catechol, which is a category of compounds known for their antioxidant properties and various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a propyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation to introduce the hydroxyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors like benzene and propylene. The process includes alkylation, followed by oxidation and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(1-Hydroxypropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroxypropylbenzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
3-(1-Hydroxypropyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 3-(1-Hydroxypropyl)benzene-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals and reducing oxidative stress. The compound targets molecular pathways involved in oxidative damage and inflammation, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
Catechol (1,2-benzenediol): Similar structure but lacks the hydroxypropyl group.
Resorcinol (1,3-benzenediol): Different position of hydroxyl groups.
Hydroquinone (1,4-benzenediol): Hydroxyl groups at the 1 and 4 positions.
Uniqueness
3-(1-Hydroxypropyl)benzene-1,2-diol is unique due to the presence of the hydroxypropyl group, which imparts different chemical and physical properties compared to other dihydroxybenzenes.
特性
CAS番号 |
138427-63-1 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
3-(1-hydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-2-7(10)6-4-3-5-8(11)9(6)12/h3-5,7,10-12H,2H2,1H3 |
InChIキー |
VCTFYMKANZNZGJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C(=CC=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


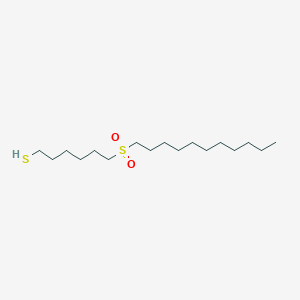

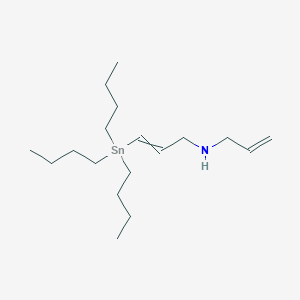
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
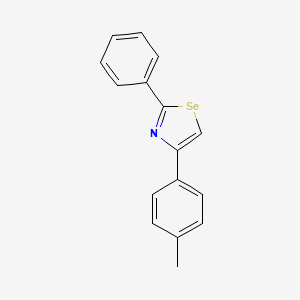
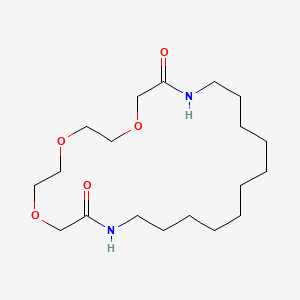
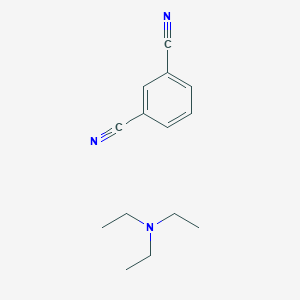

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

